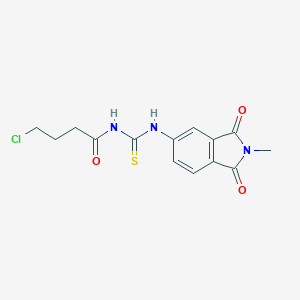
4-(4-butoxy-3-iodo-5-methoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-butoxy-3-iodo-5-methoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. This compound belongs to the family of oxazole derivatives and exhibits unique properties that make it an attractive candidate for further investigation.
作用机制
The mechanism of action of 4-(4-butoxy-3-iodo-5-methoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one is not fully understood, but studies suggest that it may act by inhibiting specific enzymes or proteins involved in cellular processes. In cancer cells, it has been shown to induce apoptosis by activating caspase enzymes and disrupting the mitochondrial membrane potential. In Alzheimer's disease, it may inhibit the formation of beta-amyloid plaques by preventing the aggregation of beta-amyloid peptides.
Biochemical and Physiological Effects:
4-(4-butoxy-3-iodo-5-methoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. In Alzheimer's disease, it may prevent the formation of beta-amyloid plaques and improve cognitive function. In agriculture, it may inhibit the growth of weeds and fungal pathogens.
实验室实验的优点和局限性
The advantages of using 4-(4-butoxy-3-iodo-5-methoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one in lab experiments include its potential as a potent and selective inhibitor of specific enzymes or proteins, its ability to induce apoptosis in cancer cells, and its potential as a herbicide or fungicide. However, limitations include the complex synthesis process, the potential for toxicity, and the need for further investigation to fully understand its mechanism of action.
未来方向
There are several future directions for research on 4-(4-butoxy-3-iodo-5-methoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one. In medicine, further investigation is needed to fully understand its potential as an anticancer agent and its ability to inhibit beta-amyloid plaque formation in Alzheimer's disease. In agriculture, more research is needed to determine its effectiveness as a herbicide or fungicide and its potential impact on non-target organisms. Additionally, further investigation is needed to fully understand its mechanism of action and potential toxicity.
合成方法
The synthesis of 4-(4-butoxy-3-iodo-5-methoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one involves a multistep process that requires specialized equipment and expertise. The most common method for synthesizing this compound involves the reaction of 4-butoxy-3-iodo-5-methoxybenzaldehyde with 4-methoxyphenylacetic acid in the presence of a base catalyst. The resulting intermediate is then subjected to cyclization with oxalic acid, followed by further reaction with an appropriate reagent to yield the final product.
科学研究应用
4-(4-butoxy-3-iodo-5-methoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease, with studies suggesting that it may inhibit the formation of beta-amyloid plaques in the brain.
In agriculture, 4-(4-butoxy-3-iodo-5-methoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one has been studied for its potential use as a herbicide, with studies indicating its ability to inhibit the growth of various weed species. Furthermore, it has been investigated for its potential use as a fungicide, with studies suggesting that it may be effective against various fungal pathogens.
属性
分子式 |
C22H22INO5 |
|---|---|
分子量 |
507.3 g/mol |
IUPAC 名称 |
(4Z)-4-[(4-butoxy-3-iodo-5-methoxyphenyl)methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C22H22INO5/c1-4-5-10-28-20-17(23)11-14(13-19(20)27-3)12-18-22(25)29-21(24-18)15-6-8-16(26-2)9-7-15/h6-9,11-13H,4-5,10H2,1-3H3/b18-12- |
InChI 键 |
ZZGZABLVAFTQPP-PDGQHHTCSA-N |
手性 SMILES |
CCCCOC1=C(C=C(C=C1I)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)OC)OC |
SMILES |
CCCCOC1=C(C=C(C=C1I)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)OC)OC |
规范 SMILES |
CCCCOC1=C(C=C(C=C1I)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-chloro-2-methylphenoxy)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B283723.png)
![2,4-dichloro-N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B283725.png)
![1-[3-Acetyl-1-(4-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-dien-7-yl]ethanone](/img/structure/B283727.png)

![ethyl 4-{4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-dioxo-1-pyrazolidinyl}benzoate](/img/structure/B283731.png)
![ethyl 4-{4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B283732.png)
![1-(3-bromophenyl)-4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B283733.png)
![1-(3-chloro-4-methylphenyl)-4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B283734.png)
![3-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B283735.png)
![3,5-dichloro-2-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283737.png)
![4-butoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283741.png)
![N-[4-(4-morpholinylmethyl)phenyl]-4-propoxybenzamide](/img/structure/B283742.png)
![4-methoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B283743.png)
![2-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283746.png)